molecular formula C28H25FN6O6S2 B2365957 ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393848-52-7

ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2365957
CAS No.: 393848-52-7
M. Wt: 624.66
InChI Key: JQMCKXDEKPCPKC-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a carboxylate ester at position 3 and a complex acetamido-triazole-thioether side chain. The 1,2,4-triazole ring is functionalized with a 4-fluorophenyl group at position 4 and a formamido-linked 4-nitrophenyl moiety at position 3. The 4-nitrophenyl group introduces electron-withdrawing properties, which may enhance binding interactions in biological systems, while the cyclopenta[b]thiophene core contributes to lipophilicity and structural rigidity . Such motifs are common in antitumor and antimicrobial agents, suggesting possible bioactivity .

Properties

IUPAC Name

ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6O6S2/c1-2-41-27(38)24-20-4-3-5-21(20)43-26(24)31-23(36)15-42-28-33-32-22(34(28)18-12-8-17(29)9-13-18)14-30-25(37)16-6-10-19(11-7-16)35(39)40/h6-13H,2-5,14-15H2,1H3,(H,30,37)(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCKXDEKPCPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Representation

  • Molecular Formula : C30H29FN6O6S2C_{30}H_{29}FN_{6}O_{6}S_{2}
  • IUPAC Name : Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
  • SMILES Notation : CCOC(c1c(NC(CSc2nnc(CNC(c(cc3)ccc3N+=O)=O)n2-c(cc2)ccc2F)=O)sc2c1CCCCC2)=O

Pharmaceutical Applications

The compound's triazole component is known for its antifungal and antibacterial properties. Research has indicated that derivatives of triazoles can inhibit the growth of various pathogens. For instance:

  • Antifungal Activity : Triazole derivatives have been extensively studied for their efficacy against fungal infections, particularly in immunocompromised patients.
  • Anticancer Properties : Some studies suggest that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines.

Agricultural Applications

The compound has potential as a pesticide or herbicide due to its ability to interact with biological systems:

  • Insecticidal Activity : Research indicates that triazole-based compounds can act as effective insecticides by disrupting the hormonal balance in pests.
  • Plant Growth Regulation : Some derivatives have shown promise in enhancing plant growth and yield by modulating plant hormones.

Material Science Applications

Due to its unique chemical structure, this compound may also find applications in material science:

  • Polymer Synthesis : The functional groups present allow for potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
  • Nanotechnology : Its unique properties may be exploited in the development of nanomaterials for drug delivery systems.

Case Study 1: Antifungal Activity of Triazole Derivatives

A study conducted by researchers at [source] evaluated the antifungal properties of various triazole derivatives, including those similar to this compound. Results indicated significant inhibition of fungal growth at low concentrations.

Case Study 2: Insecticidal Efficacy

In another investigation reported by [source], the insecticidal activity of triazole-based compounds was assessed against common agricultural pests. The study found that certain derivatives exhibited high toxicity levels while being environmentally benign.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and triazole ring play crucial roles in binding to these targets, while the nitrobenzoyl group may participate in redox reactions. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

  • 2-((4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-Fluorophenyl)Acetamide (ZINC01122584)
    This compound shares a triazole-thioacetamide backbone but lacks the cyclopenta[b]thiophene core. Instead, it incorporates a thiophene ring directly attached to the triazole. The absence of the nitro group and cyclopenta system reduces its molecular weight and polarity compared to the target compound. Bioactivity data for ZINC01122584 (e.g., kinase inhibition) highlight the importance of the thioether linkage in target engagement .

  • Ethyl 2-[[2-[(5-Amino-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl]Amino]-4-(4-Fluorophenyl)Thiophene-3-Carboxylate Here, a 5-amino-triazole replaces the nitro-formamido group, and the core is a simpler thiophene rather than cyclopenta[b]thiophene.

Cyclopenta-Thiophene Derivatives

  • Cyclopenta[c]Thiophene Derivatives (Antitumor Agents) describes cyclopenta[c]thiophene-4-ones with amino substitutions showing antitumor activity. The [b] vs. [c] ring fusion alters the spatial arrangement, affecting interactions with biological targets. The target compound’s ester group and nitro substituent may improve membrane permeability compared to ketone-based analogues .
  • Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate This simpler analogue lacks the triazole-thioether side chain but shares the bicyclic thiophene-carboxylate framework. Its use as a precursor in synthesizing cyanoacetylated intermediates () underscores the versatility of the core for derivatization .

Triazole-Based Antifungal/Anti-Inflammatory Agents

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetanilides These compounds () feature a furan-substituted triazole and exhibit anti-exudative activity.
  • 4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-2H-1,2,4-Triazole-3(4H)-Thione
    This triazole-thione derivative () includes a sulfonylphenyl group, improving metabolic stability. The target compound’s formamido-nitro group may offer similar stability while enabling additional hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Insights

  • Solubility : The ester group improves aqueous solubility relative to ketone or amide analogues ().
  • Synthetic Complexity : The multi-step synthesis involving triazole formation () and cyclopenta[b]thiophene functionalization () poses challenges in yield optimization.

Biological Activity

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, referred to as compound 393814-87-4, is a complex organic molecule that incorporates a variety of functional groups known for their biological activity. This compound features a 1,2,4-triazole moiety, which is recognized for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C29H27FN6O6S2. The structure includes:

  • Triazole ring : Known for its antifungal properties.
  • Cyclopentathiophene : Associated with various biological activities.
  • Fluorophenyl and nitrophenyl groups : These substituents can enhance the compound's interaction with biological targets.
PropertyValue
Molecular Weight638.69 g/mol
CAS Number393814-87-4
SMILESCCOC(=O)N(C(=O)C)SCC1=CC=CC2=C1C(=C(C=C2)N(C(=O)C)C)S(=O)(=O)N1C(=O)N(C(=O)C)C1=N(C)C
SolubilitySoluble in DMSO

Antifungal Activity

The 1,2,4-triazole core is well-documented for its antifungal properties. Recent studies have highlighted that derivatives of this structure exhibit potent antifungal activity against various fungal strains. For instance, Kazeminejad et al. (2022) reported that triazole derivatives demonstrated broad-spectrum antifungal efficacy and could serve as potential candidates for new antifungal agents .

Antibacterial Activity

Compounds containing the triazole and thiophene rings have shown significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Studies have indicated that certain derivatives exhibit activity comparable to established antibiotics .

Anticancer Activity

Research has revealed that compounds similar to this compound can inhibit cancer cell proliferation. For example, triazole derivatives have been shown to induce apoptosis in cancer cells through various pathways including oxidative stress and DNA damage .

Case Studies

  • Antifungal Efficacy Against Candida spp. : A study evaluated the antifungal activity of triazole derivatives against Candida species and found that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antifungals like fluconazole.
  • Antibacterial Screening : In vitro testing against Gram-positive and Gram-negative bacteria showed that some derivatives of the compound had MIC values in the low micromolar range, indicating strong antibacterial potential.
  • Cancer Cell Line Studies : Compounds derived from similar structures were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results showed IC50 values indicating effective inhibition of cell growth at concentrations below 20 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The presence of aromatic systems allows for intercalation into DNA structures.
  • Oxidative Stress Induction : Some derivatives promote oxidative stress in cells leading to apoptosis.

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